![molecular formula C14H22BrN B1492302 [2-(4-Bromophenyl)ethyl](hexan-2-yl)amine CAS No. 1876846-16-0](/img/structure/B1492302.png)
[2-(4-Bromophenyl)ethyl](hexan-2-yl)amine
Overview
Description
2-(4-Bromophenyl)ethyl](hexan-2-yl)amine, also known as 4-bromo-2-(hexyl)phenylethylamine, is an organic compound belonging to the class of amines. It is used as a reagent in organic synthesis, and as a building block in the production of pharmaceuticals, agrochemicals, and other chemicals. It is also used as a catalyst in a variety of reactions.
Scientific Research Applications
Noncovalent Interactions in Hybrid Derivatives
Research on adamantane-1,3,4-thiadiazole hybrid derivatives, including compounds with bromophenyl substitutions, highlights the importance of noncovalent interactions in stabilizing crystal structures. These studies provide insights into the quantum theory of atoms-in-molecules (QTAIM) and the PIXEL method for characterizing intermolecular interaction energies, which are crucial for understanding the properties of novel compounds (El-Emam et al., 2020).
Catalysis and Synthesis
The development of new synthetic methodologies using bromophenyl and related groups is vital for advancing organic synthesis. For example, amination reactions using copper catalysis demonstrate the utility of bromophenyl groups in facilitating the conversion of aryl halides into amines, a fundamental reaction in pharmaceutical chemistry (Lang et al., 2001).
Material Science and Polymer Chemistry
In material science, the incorporation of bromophenyl groups into fullerene derivatives, such as [6,6]-phenyl-C61-butyric acid 2-((2-(dimethylamino)ethyl)(methyl)amino)-ethyl ester (PCBDAN), has been explored for use in polymer solar cells. These compounds demonstrate enhanced electron mobility and have potential applications in improving the efficiency of organic photovoltaic devices (Lv et al., 2014).
Drug Development and Pharmaceutical Applications
The structural motifs present in "2-(4-Bromophenyl)ethylamine" are common in drug development, where bromophenyl and ethylamine groups are often part of active pharmaceutical ingredients. Research into these components contributes to the discovery and optimization of drug candidates with improved efficacy, selectivity, and pharmacokinetic properties.
properties
IUPAC Name |
N-[2-(4-bromophenyl)ethyl]hexan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN/c1-3-4-5-12(2)16-11-10-13-6-8-14(15)9-7-13/h6-9,12,16H,3-5,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKSYHCGLVDDST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)NCCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Bromophenyl)ethyl](hexan-2-yl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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